molecular formula C124H214N32O24 B15089202 H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H

H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-Leu-DL-Leu-DL-Lys-DL-Lys-NH2.CH3CO2H

Cat. No.: B15089202
M. Wt: 2537.2 g/mol
InChI Key: PAYZGDCWKMPDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic peptide featuring alternating glycine (Gly) and racemic (DL) non-natural or modified amino acids, including xiIle (a modified isoleucine), lysine (Lys), phenylalanine (Phe), leucine (Leu), alanine (Ala), valine (Val), and a terminal acetate counterion. The high lysine content suggests a cationic character under physiological conditions, which may enhance solubility and membrane interactions.

Properties

IUPAC Name

acetic acid;6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C122H210N32O22.C2H4O2/c1-13-78(10)103(153-99(155)71-132)121(175)135-73-101(157)139-86(49-25-34-58-125)110(164)152-97(69-82-43-19-15-20-44-82)119(173)150-94(66-75(4)5)117(171)145-90(53-29-38-62-129)113(167)142-87(50-26-35-59-126)109(163)137-79(11)105(159)141-88(51-27-36-60-127)112(166)143-91(54-30-39-63-130)114(168)151-96(68-81-41-17-14-18-42-81)107(161)134-72-100(156)138-85(48-24-33-57-124)108(162)136-80(12)106(160)147-98(70-83-45-21-16-22-46-83)120(174)154-102(77(8)9)122(176)146-92(55-31-40-64-131)115(169)148-95(67-76(6)7)118(172)149-93(65-74(2)3)116(170)144-89(52-28-37-61-128)111(165)140-84(104(133)158)47-23-32-56-123;1-2(3)4/h14-22,41-46,74-80,84-98,102-103H,13,23-40,47-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,175)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,170)(H,145,171)(H,146,176)(H,147,160)(H,148,169)(H,149,172)(H,150,173)(H,151,168)(H,152,164)(H,153,155)(H,154,174);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYZGDCWKMPDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C124H214N32O24
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pexiganan can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial production of pexiganan involves recombinant DNA technology, where the peptide is expressed in microbial hosts such as Escherichia coli or Pichia pastoris. The recombinant peptide is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Pexiganan undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide .

Scientific Research Applications

Pexiganan has a wide range of scientific research applications, including:

Mechanism of Action

Pexiganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It forms toroidal-type pores in the membrane, leading to the leakage of cellular contents and ultimately cell death. The peptide’s amphipathic nature allows it to interact with the lipid bilayer of bacterial membranes, causing membrane destabilization .

Comparison with Similar Compounds

Key Findings :

  • Modifications like xiIle → xiThr reduce similarity due to altered side-chain chemistry .
  • Chain length and residue order significantly impact Tanimoto scores .

Functional and Biochemical Comparisons

Metabolic Pathway Associations

Clusters of chemically similar compounds often participate in shared biochemical pathways. For instance, lysine-rich peptides may integrate into polyamine biosynthesis or histone modification pathways . However, substitutions (e.g., DL-xiIle vs. DL-Met) could redirect metabolic fates, as seen in analogous studies on methylofuran cofactors .

Bioactivity and Toxicity

  • Antimicrobial Potential: Lysine-rich peptides often exhibit cationic antimicrobial activity. However, DL-configured residues may reduce target specificity compared to L-isomers, as seen in fungal vs. mammalian cell targeting challenges .
  • Toxicity Risks : Compounds with similar structures (e.g., triclosan analogs) show amplified toxicity when combined, suggesting that mixed DL residues here could pose unforeseen risks .

Analytical Techniques for Validation

  • NMR and GC–MS : Used to resolve structural mismatches in crenarchaeol synthesis, applicable here for verifying DL-residue configurations .
  • Computational Shift Simulation : Predicts 13C NMR shifts to validate backbone conformations, critical for racemic mixtures .

Research Findings and Challenges

  • Contradictions in Similarity Metrics : While chemical fingerprints suggest moderate similarity (Tanimoto ~0.65–0.72), graph-based methods may reveal deeper structural disparities, such as altered hydrogen-bonding networks .
  • Metabolic Complexity: Integrated pathway analysis requires genomic context, which is absent for this compound but critical for functional predictions .

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